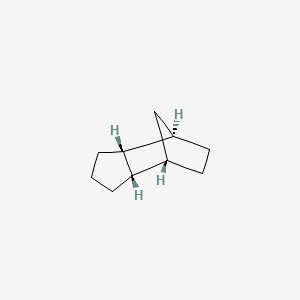

endo-Tetrahydrodicyclopentadien

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of the octahydro-1,6-methano-1H-indene framework, which is related to the compound , has been successfully achieved through chemoenzymatic and enantioselective assembly. Key techniques utilized in its synthesis include Diels–Alder cycloaddition, oxa-di-π-methane rearrangement, and intramolecular enolate alkylation steps. This approach allows for the preparation of enantiomerically pure forms of the target framework and highlights distinct strategies for selective synthesis (Dietinger et al., 2010).

Molecular Structure Analysis

A novel synthesis route for 2,3‐Dihydro‐1,3‐methano‐1H‐indene has been developed, providing insights into the molecular structure of related compounds. This research utilized bicyclo[2.1.1]hex-2-ene as a starting material, leading to an in-depth analysis and simulation of NMR spectra, which offered corrections to previously published coupling constants. This study provides valuable information on the molecular structure and electronic characteristics of the compound (Christl & Cohrs, 2015).

Chemical Reactions and Properties

Investigations into the bromination of octahydro-1H-indene and octahydro-1H-4,7-methanoindene reveal significant insights into the compound's chemical reactivity. These studies show that thermal and photochemical bromination processes lead to the formation of isomeric tetrabromides and further bromination of the double bond formed as an intermediate functional group. The mechanism proposed for the product distribution provides a deeper understanding of the compound's chemical properties and reactivity patterns (Ozer et al., 2013).

Physical Properties Analysis

The study of the fragmentation behavior of the endo- and exo-octahydro-4,7-methano-1H-indene systems through electron impact reveals critical aspects of the compound's physical properties. The investigation, supported by deuterium labeling, identified two generic fragmentation patterns: molecule bisection and the loss of various alkyl fragments. This research contributes to our understanding of the compound's stability and fragmentation under electron impact (Inman & Serve, 1982).

Chemical Properties Analysis

The palladium(0)-catalyzed regioselective and multicomponent synthesis of 1,2,3-trisubstituted 1H-indenes highlights the compound's versatile chemical properties. This methodology allows for the preparation of biologically important indenes with various substituents, showcasing the compound's potential in synthetic and medicinal chemistry applications. The approach offers a combinatorial preparation method for unsymmetrically substituted 1H-indenes, which could not be achieved through previous synthetic routes (Tsukamoto et al., 2007).

Wissenschaftliche Forschungsanwendungen

Hydroisomerisierung

Die Verbindung endo-Tetrahydrodicyclopentadien (endo-THDCPD) kann zu exo-Tetrahydrodicyclopentadien (exo-THDCPD) hydroisomerisiert werden. Dieser Prozess wurde an Zeolithen durchgeführt, die mit 0,3 Gew.-% Pt beladen waren. Die Porenstruktur und Acidität von Zeolithen beeinflussen den Hydroisomerisierungsprozess signifikant {svg_1}.

Katalysatorstudie

Die Isomerisierung von endo-THDCPD zu exo-THDCPD über einen AlCl3-Katalysator wurde in einem Batchreaktor untersucht. Die Auswirkungen von Temperatur, Katalysatorbeladung und Art und Menge des Lösungsmittels auf die Isomerisierungsgeschwindigkeit wurden untersucht {svg_2}.

Brennstoffeinsatz

Endo-THDCPD ist ein Bestandteil von Jettreibstoff 10 (JP-10), einem häufig verwendeten flüssigen Brennstoff mit hoher Energiedichte. JP-10-Treibstoff enthält 98,5 % exo-THDCPD, der Rest ist endo-THDCPD {svg_3}.

Produktion von Feinchemikalien

Exo-THDCPD, das durch Isomerisierung von endo-THDCPD synthetisiert werden kann, kann als Feinchemikalie zur Herstellung von Walzölen, Farben und Tensiden verwendet werden {svg_4}.

Industrielle Batch-Produktion

Derzeit wird exo-THDCPD durch Isomerisierung von endo-THDCPD unter Verwendung von Aluminiumchlorid (AlCl3) als Katalysator in der industriellen Batch-Produktion synthetisiert {svg_5}.

Deaktivierungsstudie

Die schnelle Deaktivierung, die durch die starke Bildung von Koks verursacht wird, ist eine große Herausforderung bei der katalytischen Isomerisierung von endo-THDCPD zu exo-THDCPD {svg_6}.

Wirkmechanismus

Target of Action

Endo-Tetrahydrodicyclopentadiene, also known as (3aR,4R,7S,7aS)-rel-Octahydro-1H-4,7-methanoindene, primarily targets the process of hydroisomerization . The compound interacts with catalysts, such as zeolites loaded with platinum, to facilitate the isomerization process .

Mode of Action

The compound undergoes a catalytic isomerization process, transforming from endo-Tetrahydrodicyclopentadiene (endo-THDCPD) into exo-Tetrahydrodicyclopentadiene (exo-THDCPD) over zeolites loaded with platinum . This process is significantly influenced by both the pore structure and acidity of the zeolites .

Biochemical Pathways

The primary biochemical pathway involved in the action of endo-Tetrahydrodicyclopentadiene is the hydroisomerization of endo-THDCPD into exo-THDCPD . This process involves the transformation of the compound’s structure, facilitated by catalysts such as zeolites loaded with platinum .

Result of Action

The result of the action of endo-Tetrahydrodicyclopentadiene is the production of exo-Tetrahydrodicyclopentadiene (exo-THDCPD) . Exo-THDCPD is a key ingredient in JP-10 fuel, a high-energy-density liquid fuel used in many military applications .

Eigenschaften

IUPAC Name |

(1S,2S,6R,7R)-tricyclo[5.2.1.02,6]decane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16/c1-2-9-7-4-5-8(6-7)10(9)3-1/h7-10H,1-6H2/t7-,8+,9-,10+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPSXSORODABQKT-YNFQOJQRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2C3CCC(C3)C2C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H]2[C@@H]3CC[C@@H](C3)[C@@H]2C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00883895 | |

| Record name | 4,7-Methano-1H-indene, octahydro-, (3aR,4R,7S,7aS)-rel- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00883895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2825-83-4 | |

| Record name | endo-Tetrahydrodicyclopentadiene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2825-83-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,7-Methano-1H-indene, octahydro-, (3aR,4R,7S,7aS)-rel- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4,7-Methano-1H-indene, octahydro-, (3aR,4R,7S,7aS)-rel- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00883895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3aα,4α,7α,7aα)-octahydro-4,7-methano-1H-indene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.715 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q & A

Q1: What is the molecular formula and weight of endo-THDCPD?

A1: Endo-THDCPD has a molecular formula of C10H16 and a molecular weight of 136.23 g/mol.

Q2: Is endo-THDCPD stable at high temperatures?

A2: Endo-THDCPD exhibits thermal decomposition at elevated temperatures. Studies using DSC and TGDTG have shown that the decomposition process is endothermic and results in the formation of small molecular compounds, including C1-C5 alkynes, alkenes, and alkanes.

Q3: What is the significance of isomerizing endo-THDCPD to exo-THDCPD?

A3: Exo-THDCPD, the isomer of endo-THDCPD, is a high-energy-density liquid fuel with desirable properties like high density, high heating value, and low viscosity at low temperatures. Therefore, isomerizing endo-THDCPD to exo-THDCPD is crucial for producing a viable fuel source.

Q4: What catalysts are commonly used for the isomerization of endo-THDCPD to exo-THDCPD?

A4: Various catalysts have been explored for this isomerization, including:* Lewis Acids: AlCl3 is widely used but suffers from drawbacks like difficulty in separation and environmental concerns. , * Zeolites: H-type zeolites, particularly HY zeolites, offer a promising alternative due to their large pore size and tunable acidity. * Heteropolyacids: Cesium-substituted heteropolyacids have demonstrated high activity in isomerization reactions. * Ionic Liquids: Chloroaluminate ionic liquids, both unsupported and clay-supported, have been investigated as catalysts and solvents for endo-THDCPD isomerization. ,

Q5: What factors influence the selectivity of endo-THDCPD isomerization?

A5: The selectivity towards exo-THDCPD is affected by factors such as:* Catalyst Acidity: Stronger Lewis acid sites on supported catalysts generally favor exo-THDCPD formation, while stronger Brønsted acid sites can lead to further isomerization to adamantane. * Reaction Temperature: Higher temperatures can increase the formation of byproducts like cyclopentadiene (CPD) and oligomers.

Q6: Can endo-THDCPD be directly used as a fuel?

A6: While endo-THDCPD itself is a high-energy-density hydrocarbon, its direct use as a fuel is limited. Its isomer, exo-THDCPD, possesses more desirable properties for fuel applications, making isomerization a crucial step.

Q7: Besides isomerization, what other reactions involving endo-THDCPD are of interest?

A7: Other important reactions include:* Hydrogenation: Dicyclopentadiene (DCPD) can be hydrogenated to produce endo-THDCPD. This reaction is typically carried out using nickel-based catalysts, such as Ni/HY catalysts. * Adamantane Synthesis: Endo-THDCPD can be converted to adamantane, a high-energy cage hydrocarbon, using catalysts like AlCl3, supported heteropoly acids (e.g., PW/C), or modified molecular sieves (e.g., SZ/REY). , ,

Q8: Have there been any computational studies on endo-THDCPD and its reactions?

A8: Yes, computational methods have been applied to study endo-THDCPD:* Conformational Analysis: NMR studies, coupled with computational calculations, have been used to investigate the conformational equilibria of exo/endo tetrahydrodicyclopentadiene derivatives. The anisotropic effects of functional groups in 1H NMR spectra were found to be related to spatial nucleus independent chemical shifts (NICS), providing insights into the conformational states. * Kinetic Modeling: Kinetic models based on the Langmuir-Hinshelwood mechanism have been developed for the hydrogenation of DCPD to endo-THDCPD over Pd/Al2O3 catalysts. These models provide insights into the reaction mechanism and allow for reactor design and optimization.

Q9: Are there alternative fuels with properties comparable to exo-THDCPD?

A9: Research on high-energy-density fuels is ongoing, with several alternatives and potential substitutes for exo-THDCPD under investigation. These include other cyclic hydrocarbons, strained hydrocarbons, and nitrogen-containing compounds.

Q10: What are the environmental concerns related to endo-THDCPD and its production?

A10: While endo-THDCPD itself is not known to be highly toxic, its production and the use of certain catalysts like AlCl3 raise environmental concerns. Research focuses on developing more sustainable and environmentally friendly catalytic processes, such as using zeolites or ionic liquids. ,

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[2,3,5,6-Tetrafluoro-4-(1-propen-1-yl)phenoxy]benzoic acid](/img/structure/B1210916.png)

![(1S,2R)-2-[(3,5-dichlorophenyl)carbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B1210917.png)

![[4,5-Diacetyloxy-6-[[2-chloroethyl(nitroso)carbamoyl]amino]oxan-3-yl] acetate](/img/structure/B1210919.png)

![2-{4-[2-(2,4-Diamino-pteridin-6-yl)-ethylsulfanyl]-benzoylamino}-pentanedioic acid](/img/structure/B1210921.png)

![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-ethoxybenzamide](/img/structure/B1210922.png)

![7,9-Dibromo-3,4-dihydropyrido[2,1-c][1,2,4]thiadiazine 2,2-dioxide](/img/structure/B1210923.png)

![2-[[(4-Acetyloxy-3-methoxyphenyl)-oxomethyl]amino]-5-hydroxybenzoic acid](/img/structure/B1210926.png)